N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each requiring specific reagents and conditions. The choice of methods would depend on the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as NMR, IR, and MS, as well as through experimental observations. The reactions a compound undergoes can provide insights into its chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. Computational methods can also provide predictions of these properties .Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility and reactivity of triazole derivatives. For example, the synthesis of related triazole compounds involves reactions with ester ethoxycarbonylhydrazones and primary amines, resulting in compounds with potential antimicrobial activities (Bektaş et al., 2007). Another study detailed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, emphasizing optimized reaction conditions and high yield, which contributes to the structural diversity of triazole derivatives (Kan, 2015).
Biological Activities
Several synthesized triazole derivatives have been screened for their biological activities, particularly their antimicrobial properties. Some compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Another aspect of triazole derivatives' biological activities includes their potential antitumor properties. For instance, certain triazolopyrazoles have been evaluated for antileukemic activity, demonstrating the therapeutic potential of triazole derivatives in cancer treatment (Shealy & O'dell, 1971).
Molecular, Electronic, and Spectroscopic Analysis
Further research into triazole derivatives includes molecular, electronic, and nonlinear optical properties analysis, providing insights into their chemical behavior and potential applications in materials science. For example, a study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones explored their electronic properties and spectroscopic analysis through DFT calculations, indicating their potential in various technological applications (Beytur & Avinca, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-4-26-15-10-8-14(9-11-15)24-13(3)18(22-23-24)19(25)21-17-7-5-6-16(20)12(17)2/h5-11H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIMSWMPYDCMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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